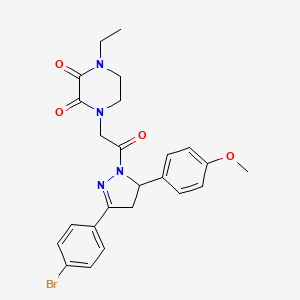
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate is a synthetic compound that has garnered interest for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This article delves into the comprehensive details of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate typically involves multi-step organic synthesis. The process starts with the formation of the core structure, followed by the introduction of specific functional groups. Key steps include:
Formation of the Piperidine Ring: : A key intermediate is formed by reacting piperidine with a suitable alkylating agent.
Introduction of the 4-chlorobenzyl Group: : This step involves the nucleophilic substitution reaction where the piperidine intermediate is reacted with 4-chlorobenzyl chloride.
Acetamide Formation: : The compound is further reacted with acetic anhydride to introduce the acetamide functionality.
Cyclopropyl Group Addition: : The final step includes the reaction with cyclopropylamine to obtain the desired compound.
Oxalate Salt Formation: : The compound is then converted into its oxalate salt form to enhance its stability and solubility.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, high-pressure reactors, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate can undergo various types of chemical reactions, including:
Oxidation: : It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: : The compound can participate in substitution reactions, particularly at the piperidine ring and benzyl group, using nucleophiles such as halides or amines.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halides, amines, acyl chlorides.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate has shown potential in various scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: : It primarily targets enzymes and receptors in the biological system.
Pathways Involved: : It modulates specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate stands out due to its unique structural features and chemical properties.
Similar Compounds:2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide
2-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-cyclopropylacetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2.C2H2O4/c19-16-3-1-14(2-4-16)12-23-13-15-7-9-21(10-8-15)11-18(22)20-17-5-6-17;3-1(4)2(5)6/h1-4,15,17H,5-13H2,(H,20,22);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCZNCVUNIEURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)


![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)


![ethyl 4,5-dimethyl-2-(2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2738203.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)
![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)

![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)
